molecular formula C16H16N4O2 B2967852 N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide CAS No. 2310205-57-1

N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide

Cat. No.: B2967852
CAS No.: 2310205-57-1
M. Wt: 296.33
InChI Key: HIETXNPPYRFVBB-UHFFFAOYSA-N
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Description

N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide is an organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a furan ring, a pyridine ring, and a pyrazole ring, making it a complex and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves multi-step reactions. One common method includes the initial formation of the furan and pyridine rings, followed by their coupling with the pyrazole ring. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reactions. For example, the radical bromination of a methyl group followed by condensation and cyclization can be used to form the pyrazole ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous flow chemistry techniques to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient synthetic routes.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1,3-dimethyl-1H-pyrazole-5-carboxamide is unique due to its combination of furan, pyridine, and pyrazole rings, which confer distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-2,5-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-11-6-14(20(2)19-11)16(21)18-9-12-7-13(10-17-8-12)15-4-3-5-22-15/h3-8,10H,9H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIETXNPPYRFVBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)NCC2=CC(=CN=C2)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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